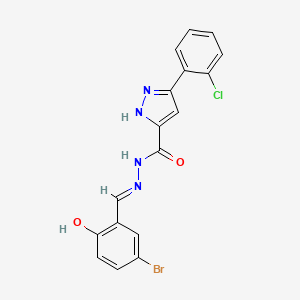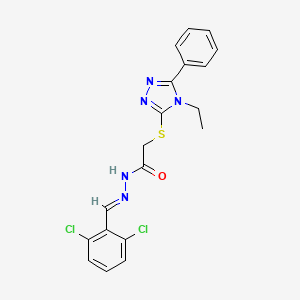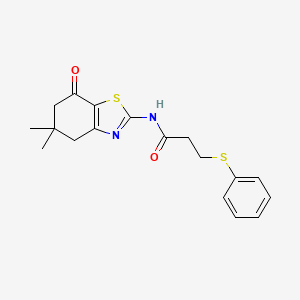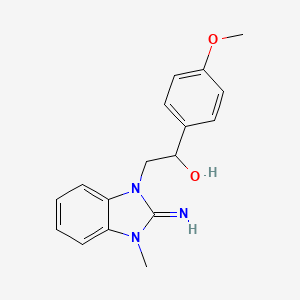
N'-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide, often referred to as BRHCP , is a chemical compound with a complex structure. Let’s break it down:
N’: The prefix indicates that the compound contains a hydrazide functional group.
5-BR-2-Hydroxybenzylidene: This part of the name suggests the presence of a benzylidene group (C=CH) attached to a 2-hydroxybenzyl moiety.
3-(2-chlorophenyl): The compound includes a chlorophenyl group at position 3.
1H-pyrazole-5-carbohydrazide: The core structure is a pyrazole ring with a hydrazide substituent at position 5.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
BRHCP undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include derivatives with modified substituents.
Scientific Research Applications
BRHCP finds applications in:
Medicine: It exhibits potential as an antitumor agent due to its hydrazide moiety, which can target cancer cells.
Chemical Biology: Researchers use BRHCP to study cellular processes and identify molecular targets.
Industry: It may serve as a precursor for designing new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains under investigation, but BRHCP likely interacts with cellular proteins or enzymes, affecting cell growth, apoptosis, or other pathways.
Comparison with Similar Compounds
Similar Compounds: Other hydrazide-containing compounds, such as isoniazid (used against tuberculosis) and hydralazine (an antihypertensive), share structural features.
Uniqueness: BRHCP’s combination of benzylidene, chlorophenyl, and pyrazole moieties distinguishes it from related compounds.
Properties
Molecular Formula |
C17H12BrClN4O2 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-11-5-6-16(24)10(7-11)9-20-23-17(25)15-8-14(21-22-15)12-3-1-2-4-13(12)19/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
InChI Key |
HJXWADUECWJLTK-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11662799.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)

![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)

![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11662860.png)
![2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11662861.png)


![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
